(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a butyl group, an iodine atom, and a trimethylsilyl group attached to a non-4-en-1-yn-1-yl chain. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Non-4-en-1-yn-1-yl Chain: This can be achieved through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Butyl Group: The butyl group can be introduced through a Grignard reaction, where a butyl magnesium halide reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives, such as alcohols or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and ammonia. Typical conditions involve the use of polar aprotic solvents, such as dimethylformamide, and moderate temperatures.
Reduction Reactions: Common reducing agents include hydrogen gas, lithium aluminum hydride, and sodium borohydride. Reactions are typically carried out in the presence of a palladium or nickel catalyst.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives, such as (4-butyl-5-aminonon-4-en-1-yn-1-yl)(trimethyl)silane.
Reduction Reactions: Products include reduced derivatives, such as (4-butyl-5-iodonon-4-en-1-yl)(trimethyl)silane.
Oxidation Reactions: Products include oxidized derivatives, such as (4-butyl-5-iodonon-4-en-1-yn-1-ol)(trimethyl)silane.
Applications De Recherche Scientifique
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents for biological research.
Medicine: It is used in the development of novel therapeutic agents, particularly in the field of oncology, where it is used as a precursor for the synthesis of anticancer drugs.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties impart specific characteristics to the final product.
Mécanisme D'action
The mechanism of action of (4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, such as:
Electrophilic Substitution: The iodine atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrosilylation: The trimethylsilyl group can participate in hydrosilylation reactions, where it adds across double or triple bonds, leading to the formation of new silicon-carbon bonds.
Radical Reactions: The compound can participate in radical reactions, where the alkyne group undergoes addition reactions with radical species, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
(4-Iodo-1-butynyl)(trimethyl)silane: This compound has a similar structure but lacks the butyl group, which imparts different chemical properties and reactivity.
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(triethyl)silane: This compound has a similar structure but contains a triethylsilyl group instead of a trimethylsilyl group, which affects its reactivity and chemical properties.
(4-Butyl-5-iodonon-4-en-1-yn-1-yl)(dimethylphenyl)silane: This compound has a similar structure but contains a dimethylphenylsilyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical properties and reactivity, making it a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
834897-92-6 |
---|---|
Formule moléculaire |
C16H29ISi |
Poids moléculaire |
376.39 g/mol |
Nom IUPAC |
(4-butyl-5-iodonon-4-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C16H29ISi/c1-6-8-11-15(16(17)13-9-7-2)12-10-14-18(3,4)5/h6-9,11-13H2,1-5H3 |
Clé InChI |
IZSYVQPCDNGZDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(CCCC)I)CC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.